![molecular formula C8H14O2S B14213109 (2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid CAS No. 824429-31-4](/img/structure/B14213109.png)
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a but-3-en-1-yl group attached to a sulfanyl group, which is further connected to a 2-methylpropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-3-en-1-yl halides and 2-methylpropanoic acid derivatives.
Formation of Sulfanyl Group: The but-3-en-1-yl halide undergoes a nucleophilic substitution reaction with a thiol compound to form the but-3-en-1-yl sulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with a 2-methylpropanoic acid derivative under suitable reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反应分析
Types of Reactions
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The but-3-en-1-yl group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as alkyl halides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Substituted but-3-en-1-yl derivatives.
科学研究应用
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the but-3-en-1-yl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid: Unique due to the presence of both a sulfanyl group and a but-3-en-1-yl group.
(2S)-3-[(But-3-en-1-yl)oxy]-2-methylpropanoic acid: Similar structure but with an oxy group instead of a sulfanyl group.
(2S)-3-[(But-3-en-1-yl)amino]-2-methylpropanoic acid: Contains an amino group in place of the sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfanyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
824429-31-4 |
|---|---|
分子式 |
C8H14O2S |
分子量 |
174.26 g/mol |
IUPAC 名称 |
(2S)-3-but-3-enylsulfanyl-2-methylpropanoic acid |
InChI |
InChI=1S/C8H14O2S/c1-3-4-5-11-6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1 |
InChI 键 |
XHFOVIDLSWUWAU-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](CSCCC=C)C(=O)O |
规范 SMILES |
CC(CSCCC=C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
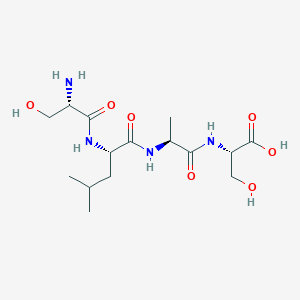
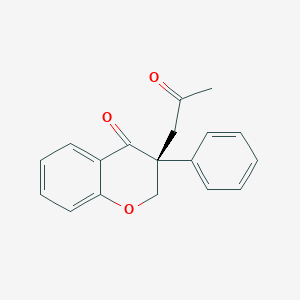
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
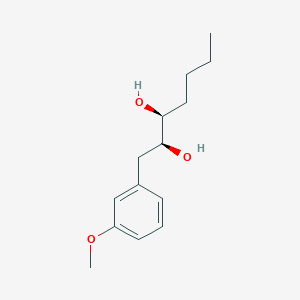
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
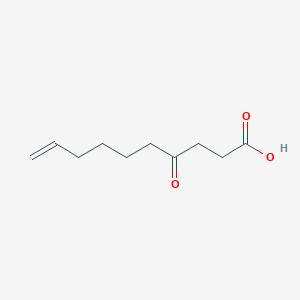
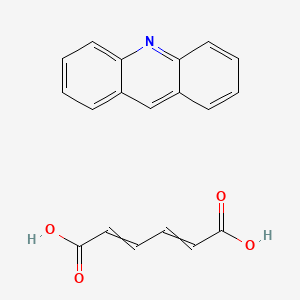
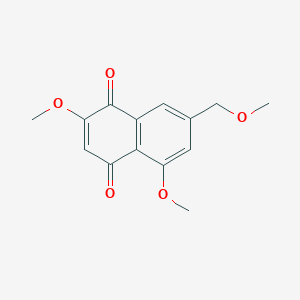
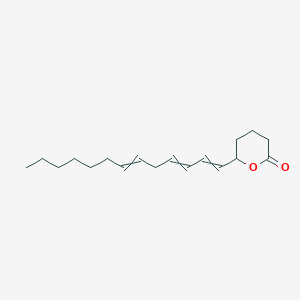
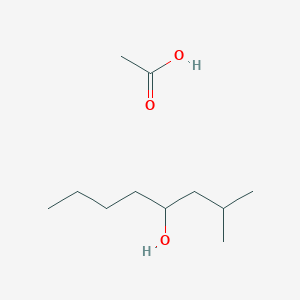
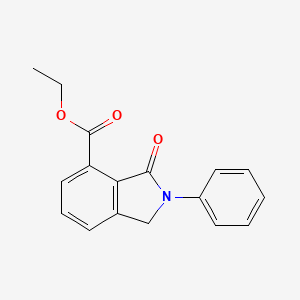
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
